1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}proline
Overview
Description
1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}proline is a useful research compound. Its molecular formula is C20H21NO6 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.13688739 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Facile Construction of Densely Functionalized 4H-chromenes
The study by Minghao Li, Biao Zhang, and Yanlong Gu (2012) explores the synthesis of various substituted 4H-chromene derivatives using L-proline as a catalyst. This reaction is significant for its application in generating compounds with potential therapeutic properties. The method employs three-component reactions of salicylaldehydes, 1,3-cyclohexanediones, and various nucleophiles, demonstrating the versatility and efficiency of L-proline in catalyzing such reactions under mild, metal-free conditions (Li, Zhang, & Gu, 2012).
Synthesis and Evaluation of Cholinesterase Inhibitors
H. O. Gulcan et al. (2014) designed and synthesized 6H-benzo[c]chromen-6-one, and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. These compounds were evaluated for their biological activity in vitro and in vivo, showing comparable activity to existing treatments for Alzheimer's Disease. This study underscores the therapeutic potential of these compounds in treating cognitive disorders (Gulcan et al., 2014).
Supramolecular Architectures of N-acetyl-L-proline Monohydrate and N-benzyl-L-proline
Research conducted by P. Rajalakshmi et al. (2013) on N-acetyl-L-proline and N-benzyl-L-proline provides insight into the structural and supramolecular aspects of these compounds. The study highlights the importance of solvent molecules and zwitterionic forms in influencing the molecular recognition and crystal packing, which could be relevant for designing materials with specific properties (Rajalakshmi et al., 2013).
Cardiac Protection by Benzohydrazide Derivatives
Khdhiri Emna et al. (2020) investigated the protective effects of (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide against cardiac remodeling and myocardial infarction. This study provides evidence of the compound's potential as an anticoagulant agent, highlighting its therapeutic applications in preventing thrombosis in acute myocardial infarction (Emna et al., 2020).
Properties
IUPAC Name |
1-[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c22-18(21-9-3-6-16(21)19(23)24)11-26-12-7-8-14-13-4-1-2-5-15(13)20(25)27-17(14)10-12/h7-8,10,16H,1-6,9,11H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMSMMYCLMIXIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)N4CCCC4C(=O)O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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